Cas no 83-31-8 (1,8-Naphthosultone)

1,8-Naphthosultone structure
1,8-Naphthosultone structure
Product Name:1,8-Naphthosultone
CAS-Nr.:83-31-8
MF:C10H6O3S
MW:206.217841625214
MDL:MFCD00005937
CID:34285
PubChem ID:87558341
Update Time:2025-06-08

1,8-Naphthosultone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,8-Naphthosultone
    • Naphthalene-1,8-sultone
    • Naphth[1,8-cd]-1,2-oxathiole 2,2-dioxide
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
    • 1,8-NAPHTHALENESULTONE
    • 1,8-Naphthasultone
    • 1,8-Naphthosulfone
    • 1,8-Naphthosulftone
    • 1:8 NAPHTHOSULTONE
    • 8-Naphthosultone
    • Einecs 201-468-0
    • naphthosultone
    • 8-Hydroxynaphthalene-1-sulfonic Acid Sultone
    • 1-Naphthol-8-sulfonic Acid Sultone
    • NSC 26341
    • {Naphth[1,8-cd]-1,2-oxathiole,} 2,2-dioxide
    • Naphth[1,8-cd]-1,2-oxathiole,2,2-dioxide
    • O10361
    • A864275
    • Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
    • 1,8-Naphthosultone, 98%
    • 2-oxa-3lambda6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide
    • AKOS015913648
    • 83-31-8
    • 1-Naphthalenesulfonic acid, .gamma.-sultone
    • 1-Naphthol-8-sulfonic acid sultone; Naphthalene-1,8-sultone; 8-Hydroxynaphthalene-1-sulfonic acid sultone
    • N0766
    • DTXSID6058891
    • CS-W015330
    • Naphth(1,8-cd)-1,2-oxathiole, 2,2-dioxide
    • C10-H6-O3-S
    • Q-101524
    • NSC26341
    • C10H6O3S
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, .gamma.-sultone
    • Naphth[1,2-oxathiole, 2,2-dioxide
    • AS-49973
    • SCHEMBL1934534
    • naphth [1,8-cd]-1,2-oxathiole-2,2-dioxide
    • NSC-26341
    • FT-0607056
    • MFCD00005937
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide #
    • 1,8naphthalene sultone
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, γ-sultone
    • NS00038248
    • 2L3F9G2A8E
    • DTXCID1048330
    • sultones
    • 2-OXA-3??-THIATRICYCLO[6.3.1.0?,(1)(2)]DODECA-1(12),4,6,8,10-PENTAENE-3,3-DIONE
    • sultams
    • MDL: MFCD00005937
    • Inchi: 1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H
    • InChI-Schlüssel: IEIADDVJUYQKAZ-UHFFFAOYSA-N
    • Lächelt: O=S1(C2=C3C(=CC=C2)C=CC=C3O1)=O

Berechnete Eigenschaften

  • Genaue Masse: 206.00400
  • Monoisotopenmasse: 206.004
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 330
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 51.8A^2

Experimentelle Eigenschaften

  • Farbe/Form: Blassgelber Nadelkristall
  • Dichte: 1.6±0.1 g/cm3
  • Schmelzpunkt: 156.0 to 160.0 deg-C
  • Siedepunkt: 419.5±18.0 °C at 760 mmHg
  • Flammpunkt: 207.5±21.2 °C
  • Brechungsindex: 1.729
  • PSA: 51.75000
  • LogP: 3.00170
  • Löslichkeit: Unsicher.
  • Dampfdruck: 0.0±1.0 mmHg at 25°C

1,8-Naphthosultone Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315
  • Warnhinweis: P264+P280+P305+P351+P338+P337+P313
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 38
  • Sicherheitshinweise: S22-S28
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • Risikophrasen:R38

1,8-Naphthosultone Zolldaten

  • HS-CODE:2934991000
  • Zolldaten:

    China Zollkodex:

    2934991000

    Übersicht:

    2934991000. Sulfolacton und Sulfolactam. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    299491000. Sultone und Sultame. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

1,8-Naphthosultone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
316539-25G
1,8-Naphthosultone
83-31-8 98%
25G
1112.68 2021-05-17
TRC
N069510-500mg
1,8-Naphthosultone
83-31-8
500mg
$ 425.00 2022-06-03
TRC
N069510-1000mg
1,8-Naphthosultone
83-31-8
1g
$ 705.00 2022-06-03
TRC
N069510-2500mg
1,8-Naphthosultone
83-31-8
2500mg
$ 1400.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N52660-25g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8
25g
¥596.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N52660-5g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8
5g
¥216.0 2021-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028892-25g
1,8-Naphthosultone
83-31-8 98%
25g
¥1497 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028892-5g
1,8-Naphthosultone
83-31-8 98%
5g
¥534 2024-05-21
Alichem
A449038714-100g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 95%
100g
$306.00 2023-09-01
abcr
AB250355-5 g
1,8-Naphthosultone, 98%; .
83-31-8 98%
5g
€90.10 2023-04-27

1,8-Naphthosultone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
Referenz
Approaches to anthracyclines: efficient syntheses of substituted naphthylacetonitriles
Parker, Kathlyn A.; et al, Journal of Organic Chemistry, 1980, 45(6), 1149-51

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: SR 732 ;  24 h, 70 °C
1.2 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
2.2 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Referenz
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

1,8-Naphthosultone Raw materials

1,8-Naphthosultone Preparation Products

1,8-Naphthosultone Lieferanten

Amadis Chemical Company Limited
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(CAS:83-31-8)1,8-Naphthosultone
Bestellnummer:A864275
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:45
Preis ($):156.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:83-31-8)1,8-Naphthosultone
A864275
Reinheit:99%
Menge:25g
Preis ($):156.0
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